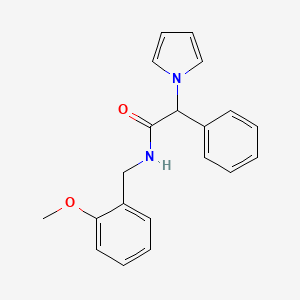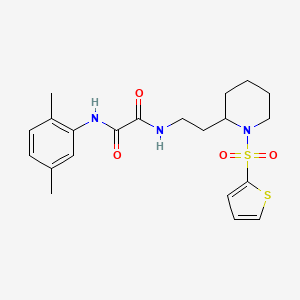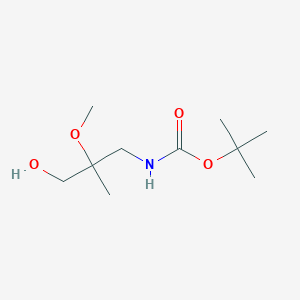![molecular formula C15H14O3 B2765792 3-[(2-Methylbenzyl)oxy]benzoic acid CAS No. 926228-86-6](/img/structure/B2765792.png)
3-[(2-Methylbenzyl)oxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(2-Methylbenzyl)oxy]benzoic acid” is a chemical compound with the molecular formula C15H14O3 and a molecular weight of 242.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C15H14O3 . The InChI key for this compound is BENLLRCXXCQLTC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C15H14O3, and it has a molecular weight of 242.27 .Wissenschaftliche Forschungsanwendungen
Solubility Studies in Pharmaceuticals
- The solubility of salts of benzylamine derivatives, including p-substituted benzoic acid derivatives, has been extensively studied. These derivatives have been shown to have significantly higher solubility than their counterparts, which is vital in pharmaceutical applications where solubility is a key factor for drug efficacy (Parshad et al., 2004).
Corrosion Inhibition in Metals
- Derivatives of benzoic acid, including 3-[(2-Methylbenzyl)oxy]benzoic acid, have been explored as corrosion inhibitors for metals in acidic environments. These compounds are effective in protecting metal surfaces against corrosion, thereby extending the life and maintaining the integrity of metal structures in industrial applications (Saady et al., 2018).
Applications in Food and Cosmetics
- Benzoic acid derivatives are commonly used as preservatives in food, cosmetics, and pharmaceutical products due to their antibacterial and antifungal properties. Their wide range of applications includes flavoring agents, enhancing shelf life, and maintaining product safety (del Olmo et al., 2017).
In Liquid Crystal Technology
- Benzoic acid derivatives, including this compound, have been utilized in the synthesis of liquid-crystalline materials. These materials find applications in electronic displays and other advanced optical technologies due to their unique properties of light modulation (Kishikawa et al., 2008).
Biological and Medicinal Applications
- The study of benzoic acid derivatives has extended into areas like antimicrobial activities, exploring their potential in combating various bacterial strains. This research opens avenues for developing new pharmaceutical agents and therapeutic approaches (Satpute et al., 2018).
Environmental Applications
- Research into the degradation and transformation of benzoic acid derivatives has implications for environmental remediation. This includes the study of their breakdown and metabolism in various biological and ecological systems, which is crucial for understanding and mitigating environmental pollution (Chen et al., 2016).
Chemical Synthesis and Material Science
- Benzoic acid derivatives are used in the synthesis of complex organic compounds and materials. Their reactivity and versatility make them valuable in creating a wide range of chemicals and materials with specific properties and applications (Goodman & Detty, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(2-methylphenyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-5-2-3-6-13(11)10-18-14-8-4-7-12(9-14)15(16)17/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCPGAMWSFORNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dimethoxyphenyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2765714.png)
![N-(4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2765715.png)





![8-([1,1'-Biphenyl]-4-carbonyl)-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2765724.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2765727.png)

![3-((4-Fluorophenyl)sulfonyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2765729.png)
![N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]but-2-ynamide](/img/structure/B2765730.png)